molecular formula C14H21ClO3S B2403880 4-(Octyloxy)benzene-1-sulfonyl chloride CAS No. 21095-40-9

4-(Octyloxy)benzene-1-sulfonyl chloride

Cat. No. B2403880
CAS RN: 21095-40-9
M. Wt: 304.83
InChI Key: XSIVGBFROVRXBG-UHFFFAOYSA-N
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Description

4-(Octyloxy)benzene-1-sulfonyl chloride is an organic compound that belongs to the family of aryl sulfonyl chlorides. It has a molecular formula of C14H21ClO3S and a molecular weight of 304.83 .


Molecular Structure Analysis

The InChI code for 4-(Octyloxy)benzene-1-sulfonyl chloride is 1S/C14H21ClO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3 . This indicates the presence of an octyloxy group attached to a benzene ring, which is further attached to a sulfonyl chloride group.

Scientific Research Applications

Anticancer and Antioxidant Applications

Benzene sulfonamide derivatives, including those related to 4-(octyloxy)benzene-1-sulfonyl chloride, have been explored for their anticancer and antioxidant effects. A study synthesized new sulfonamide drugs by reacting aldehyde thio-semi-carbazones derivatives with benzene sulphonyl chloride. These compounds showed potent anticancer effects against MCF-7 breast carcinoma cell lines, though their antioxidant activities were lower. Molecular docking studies were used to analyze the anti-breast cancer activity of these compounds (Mohamed et al., 2022).

Friedel-Crafts Sulfonylation

The compound has been used in Friedel-Crafts sulfonylation reactions. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been employed as unconventional reaction media and as Lewis acid catalysts for Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride (Nara et al., 2001).

Palladium-Catalyzed Ortho-Sulfonylation

In a palladium-catalyzed direct sulfonylation process, 2-aryloxypyridines on the ortho-position of the benzene ring were developed using sulfonyl chlorides as sulfonylation reagents. This protocol was available for both electron-rich and electron-deficient substrates (Xu et al., 2015).

Amino Acid Sulfonamides

The creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride was investigated, leading to various amino acid sulfonamide derivatives of isocoumarin. This research sheds light on the diverse potential applications of similar sulfonyl chloride derivatives (Riabchenko et al., 2020).

Synthesis and Characterization Studies

4-Methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride, showing the compound's role in forming complex sulfonamide structures. The study involved characterizing the synthesized compound using various spectroscopic techniques (Sarojini et al., 2012).

properties

IUPAC Name

4-octoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClO3S/c1-2-3-4-5-6-7-12-18-13-8-10-14(11-9-13)19(15,16)17/h8-11H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIVGBFROVRXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Octyloxy)benzene-1-sulfonyl chloride

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